![molecular formula C15H10F4N2OS B5881462 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects on various physiological processes.
Wirkmechanismus
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 works by stimulating the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation and platelet aggregation. By increasing the levels of cGMP, 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 can help to improve blood flow and reduce inflammation.
Biochemical and Physiological Effects:
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 has been shown to have a number of biochemical and physiological effects. It can help to reduce blood pressure, improve blood flow, and reduce inflammation. It has also been shown to have antiplatelet effects, which may be beneficial in the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool for studying the role of sGC in various physiological processes. However, its effects can be influenced by other factors, such as the presence of other signaling molecules or changes in cellular environment. Additionally, its high potency can also make it difficult to study in vivo, as it may have off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272. One area of interest is in the development of new sGC stimulators with improved potency and selectivity. Another area of interest is in the use of 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 in combination with other drugs, such as antiplatelet agents, to improve the treatment of cardiovascular diseases. Finally, there is also interest in exploring the potential therapeutic applications of sGC stimulators in other areas, such as neurological disorders and cancer.
Synthesemethoden
The synthesis of 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 involves the reaction of 3-fluoroaniline with carbon disulfide and chloroformate, followed by reaction with 3-(trifluoromethyl)aniline to form the final product. The synthesis has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. It also has anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
3-fluoro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-11-5-1-3-9(7-11)13(22)21-14(23)20-12-6-2-4-10(8-12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVHSVWZWBCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

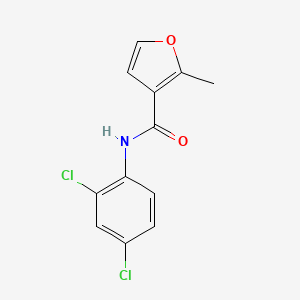
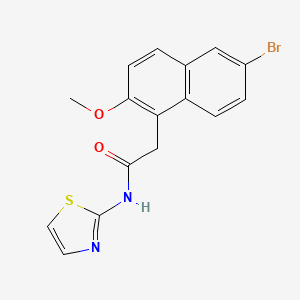
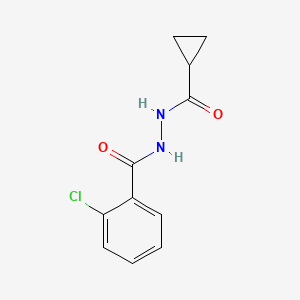
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)
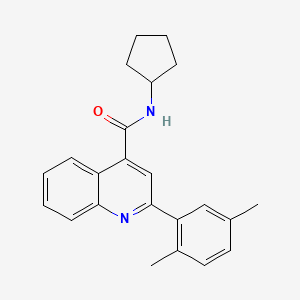

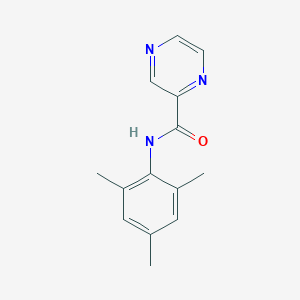
![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)